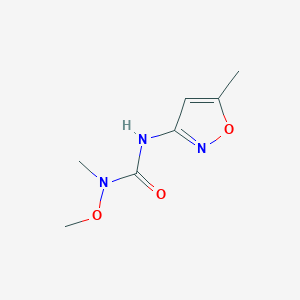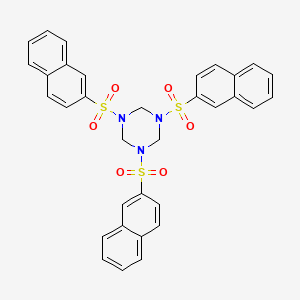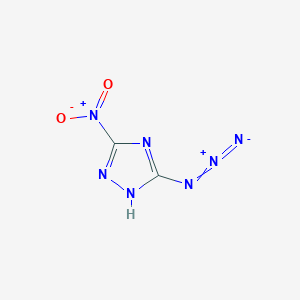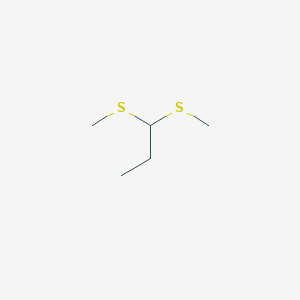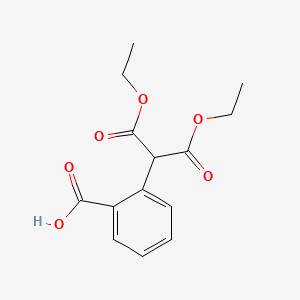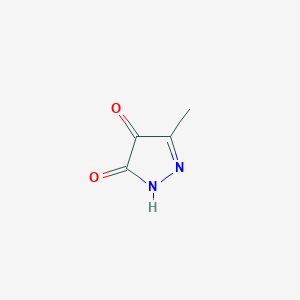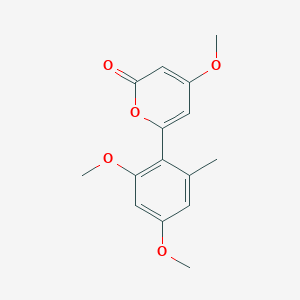
Dichloro(2-methylpropoxy)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(2-methylpropoxy)alumane is an organoaluminum compound with the molecular formula C4H9AlCl2O It is a derivative of aluminum where two chlorine atoms and one 2-methylpropoxy group are bonded to the aluminum atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichloro(2-methylpropoxy)alumane can be synthesized through the reaction of aluminum chloride with 2-methylpropyl alcohol. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of aluminum chloride. The general reaction is as follows:
AlCl3+C4H9OH→C4H9AlCl2O+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where aluminum chloride and 2-methylpropyl alcohol are mixed under controlled temperatures and pressures. The reaction mixture is then purified through distillation to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro(2-methylpropoxy)alumane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The aluminum center can participate in redox reactions.
Hydrolysis: The compound reacts with water to form aluminum hydroxide and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and organolithium compounds.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent violent reactions.
Major Products Formed
Substitution Reactions: Products include various organoaluminum compounds.
Oxidation and Reduction Reactions: Products depend on the specific reagents used but can include aluminum oxides or reduced aluminum species.
Hydrolysis: The primary products are aluminum hydroxide and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Dichloro(2-methylpropoxy)alumane has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Medicine: Explored for its potential in developing new pharmaceuticals, especially in targeting specific cellular pathways.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which dichloro(2-methylpropoxy)alumane exerts its effects involves the coordination of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This coordination can activate substrates towards further chemical reactions, making the compound an effective catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dichloro(2-methylpropyl)alumane
- Dichloro(2-ethylpropoxy)alumane
- Dichloro(2-methylbutoxy)alumane
Uniqueness
Dichloro(2-methylpropoxy)alumane is unique due to the presence of the 2-methylpropoxy group, which imparts specific steric and electronic properties. This makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well.
Eigenschaften
CAS-Nummer |
52372-04-0 |
|---|---|
Molekularformel |
C4H9AlCl2O |
Molekulargewicht |
171.00 g/mol |
IUPAC-Name |
dichloro(2-methylpropoxy)alumane |
InChI |
InChI=1S/C4H9O.Al.2ClH/c1-4(2)3-5;;;/h4H,3H2,1-2H3;;2*1H/q-1;+3;;/p-2 |
InChI-Schlüssel |
UZVQWTNJZQZICK-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CO[Al](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


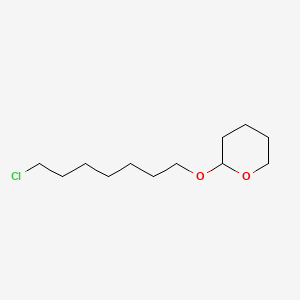

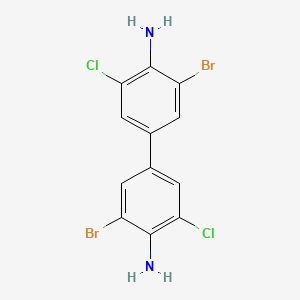


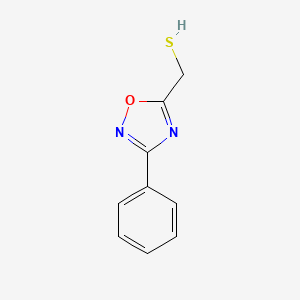
![[(4-Methyl-4-phenylpentan-2-ylidene)amino]urea](/img/structure/B14636410.png)
